molecular formula C6H13ClN2 B1449638 2,2-Dimethyl-3-(methylamino)propanenitrile hydrochloride CAS No. 16011-89-5

2,2-Dimethyl-3-(methylamino)propanenitrile hydrochloride

Cat. No. B1449638
CAS RN: 16011-89-5
M. Wt: 148.63 g/mol
InChI Key: QLHYVNRWFCOPNL-UHFFFAOYSA-N
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Description

2,2-Dimethyl-3-(methylamino)propanenitrile hydrochloride, also known as DMMPA, is a white crystalline powder. Its molecular formula is C6H13ClN2 and it has a molecular weight of 148.63 g/mol . The compound is also known by its CAS Registry Number: 16011-89-5 .


Molecular Structure Analysis

The molecular structure of 2,2-Dimethyl-3-(methylamino)propanenitrile hydrochloride can be represented by the InChI string: InChI=1S/C5H10N2/c1-7(2)5-3-4-6/h3,5H2,1-2H3 . This structure is also available as a 2D Mol file or as a computed 3D SD file .


Physical And Chemical Properties Analysis

The physical and chemical properties of 2,2-Dimethyl-3-(methylamino)propanenitrile hydrochloride include its molecular weight (148.63 g/mol) and its molecular formula (C6H13ClN2) . More detailed properties such as melting point, boiling point, and density were not found in the available resources.

Scientific Research Applications

Molecular Structure and Synthetic Pathways

Research into the molecular structure, isomers, and conformers of related compounds has provided insights into their vibrational and NMR spectroscopy characteristics. For instance, the study of push-pull enamines, which share structural features with 2,2-Dimethyl-3-(methylamino)propanenitrile hydrochloride, has demonstrated the existence of different isomers and conformers, providing a foundation for understanding the reactivity and properties of such compounds (Pigošová et al., 2005). Additionally, the synthetic routes to related compounds, such as 2-arylhydrazononitriles and their derivatives, have been explored for their potential in generating new, biologically active heterocyclic substances (Behbehani et al., 2011).

Biological Activities

The antimicrobial activities of synthesized compounds related to 2,2-Dimethyl-3-(methylamino)propanenitrile hydrochloride have been evaluated, revealing promising results against various bacterial and fungal species. For example, the study on the synthesis of new indole-containing derivatives from 2-arylhydrazononitriles demonstrated significant antimicrobial properties, highlighting the potential for these compounds in medicinal chemistry applications (Behbehani et al., 2011).

Photochemistry and Chemical Properties

The photochemical behavior of related compounds has been investigated, revealing unique reactivity under light irradiation. For instance, the study of 1,1-dicyano-3-oxa-1-alkenes and their aza analogues, which share structural similarities, has contributed to understanding the photostability and photoinduced reactions of these molecules (Leitich & Heise, 2002). This research opens avenues for developing light-responsive materials and understanding the photophysics of nitrile-containing compounds.

Catalysis and Reaction Mechanisms

Studies on catalytic processes and reaction mechanisms involving similar compounds have provided insights into synthetic strategies and the functionalization of molecules. For example, the hydrogenation of dimethyl malonate to 1,3-propanediol, investigated as an alternative route for producing important industrial monomers, showcases the versatility and applicability of catalytic methods in transforming nitrile-containing compounds (Zheng et al., 2017).

properties

IUPAC Name

2,2-dimethyl-3-(methylamino)propanenitrile;hydrochloride
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C6H12N2.ClH/c1-6(2,4-7)5-8-3;/h8H,5H2,1-3H3;1H
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

QLHYVNRWFCOPNL-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC(C)(CNC)C#N.Cl
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C6H13ClN2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

148.63 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

2,2-Dimethyl-3-(methylamino)propanenitrile hydrochloride

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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